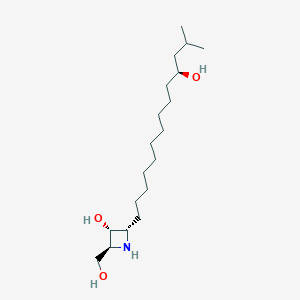

Penaresidin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penaresidin B is a member of azetidines.

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of penaresidin B has been the subject of extensive research, resulting in several methodologies that highlight its complex azetidine core. Notable synthetic routes include:

- Yoda's Synthesis (1997) : This method involved a total synthesis of this compound, which was achieved through a series of strategic steps that included the formation of an azetidine core. The synthesis was characterized by a total yield of approximately 1.9% over 20 steps, emphasizing the compound's intricate structure .

- Ding et al. (2015) : A concise eight-step enantioselective synthesis was reported, which utilized regio- and stereoselective tandem hydroamination/glycosylation as a key step. This approach provided a more efficient pathway to obtain this compound with moderate yields, showcasing its potential for drug design .

- Yakura's Total Synthesis : This method demonstrated the utility of deoxygenative allylation strategies in constructing C–C bonds within the penaresidin framework, thus contributing to advancements in synthetic methodologies for azetidine derivatives .

This compound exhibits significant biological activities, which have been investigated in various studies:

- Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines, including murine lymphoma L1210 cells and human solid tumor lines such as A549 (lung) and HT29 (colon). The stereochemistry of its analogs has been linked to varying levels of cytotoxicity, indicating that specific configurations may enhance its therapeutic potential .

- ATPase Activation : Research indicates that this compound acts as an ATPase activator. This activity suggests potential roles in cellular energy metabolism and may be relevant in cancer therapies where energy regulation is crucial .

- Biomarker Potential : Recent studies have proposed this compound as a potential biomarker for serum metabolism in patients with cervical cancer. Its ability to indicate metabolic changes associated with cancer progression could enhance diagnostic strategies .

Therapeutic Implications

The applications of this compound extend into therapeutic realms:

- Cancer Treatment : Given its cytotoxic properties and role as an ATPase activator, this compound is being explored as a candidate for cancer treatment. Its efficacy against various cancer cell lines positions it as a potential lead compound for developing new anticancer agents .

- Drug Design : The unique structural features of this compound make it an attractive scaffold for drug design, particularly in creating new azetidine-based compounds that could target specific biological pathways involved in diseases such as cancer .

Case Studies

A review of case studies highlights the ongoing research into this compound:

Propriétés

Formule moléculaire |

C19H39NO3 |

|---|---|

Poids moléculaire |

329.5 g/mol |

Nom IUPAC |

(2S,3R,4S)-2-(hydroxymethyl)-4-[(11S)-11-hydroxy-13-methyltetradecyl]azetidin-3-ol |

InChI |

InChI=1S/C19H39NO3/c1-15(2)13-16(22)11-9-7-5-3-4-6-8-10-12-17-19(23)18(14-21)20-17/h15-23H,3-14H2,1-2H3/t16-,17-,18-,19+/m0/s1 |

Clé InChI |

GOJDAUFFWJKIPB-CADBVGFASA-N |

SMILES isomérique |

CC(C)C[C@H](CCCCCCCCCC[C@H]1[C@H]([C@@H](N1)CO)O)O |

SMILES canonique |

CC(C)CC(CCCCCCCCCCC1C(C(N1)CO)O)O |

Synonymes |

penaresidin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.